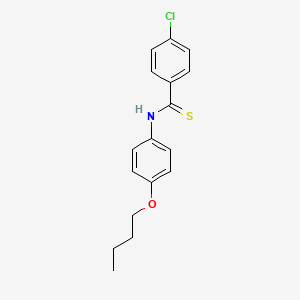
N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide typically involves the reaction of 4-chlorobenzene-1-carbothioamide with 4-butoxyaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance reaction efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides. The reaction is typically carried out in polar solvents such as ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: The major products are substituted thioamides with different nucleophiles replacing the chlorine atom.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are amines or thiols.
Scientific Research Applications
N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-Butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: This compound has a similar structure but contains a nitrophenyl group instead of a chlorobenzene group.
N-(4-Butoxyphenyl)acetamide: This compound has a similar but simpler structure, lacking the thioamide group.
Uniqueness
N-(4-Butoxyphenyl)-4-chlorobenzene-1-carbothioamide is unique due to the presence of both the butoxyphenyl and chlorobenzene groups, which confer specific chemical and biological properties
Properties
CAS No. |
62516-86-3 |
|---|---|
Molecular Formula |
C17H18ClNOS |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-4-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C17H18ClNOS/c1-2-3-12-20-16-10-8-15(9-11-16)19-17(21)13-4-6-14(18)7-5-13/h4-11H,2-3,12H2,1H3,(H,19,21) |
InChI Key |
AKZXJQVBHQXNMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















